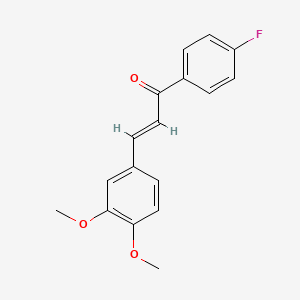

3,4-二甲氧基-4'-氟查耳酮

描述

3,4-Dimethoxy-4’-fluorochalcone is a chemical compound with the molecular formula C17H15FO3 . It is a pale yellow crystalline powder and is often used in research .

Synthesis Analysis

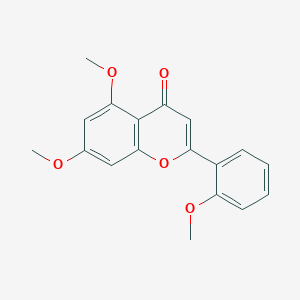

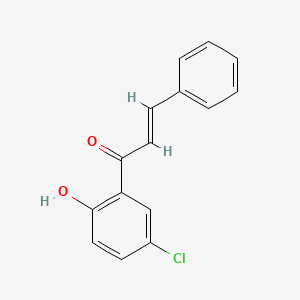

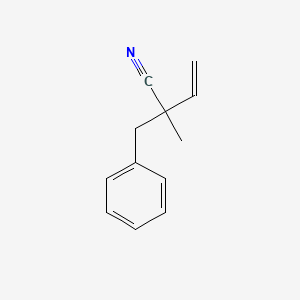

The synthesis of 3,4-Dimethoxy-4’-fluorochalcone can be achieved through the Claisen-Schmidt condensation using 3,4-dimethoxybenzaldehyde and 4’-fluoroacetophenone as reagents . Another method involves the use of 4-Fluoroacetophenone and Veratraldehyde .Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-4’-fluorochalcone consists of 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The molecular weight is 286.3 .Physical And Chemical Properties Analysis

3,4-Dimethoxy-4’-fluorochalcone is a pale yellow crystalline powder . It has a molecular weight of 286.31 and a melting point of 92-94°C . It is soluble in chloroform .科学研究应用

选择性荧光化学传感器

3,4-二甲氧基-4'-氟查耳酮衍生物因其作为选择性荧光化学传感器的潜力而受到研究。其中一种衍生物,4-二甲氨基 4-氟查耳酮,在混合水性体系中表现出独特的绿色荧光和稳定性。该特性被用来创建一个高度选择性的氰化物阴离子探针,利用在 Fe3+ 存在下的开启荧光机制。这种应用在生物和环境系统中具有重要意义,包括在人神经胶质瘤细胞中的活细胞成像 (Yang 等人,2015 年)。

合成和生物活性

已合成氟化的 3,4-二羟基查耳酮,包括 3,4-二甲氧基-4'-氟查耳酮的衍生物,并评估了它们的生物活性。这些化合物对脂质过氧化具有显着的抑制作用,并在体外表现出抗肿瘤活性。它们的效果在某些检测中与先导化合物相当甚至优于先导化合物,显示出在治疗应用中的潜力 (Nakamura 等人,2002 年)。

炎症介质抑制

3,4-二甲氧基-4'-氟查耳酮的某些衍生物已显示出抑制炎症介质产生的功效。已发现 2'-羟基-3,4-二甲氧基-3',4'-二甲基查耳酮等化合物可减少脂质过氧化并抑制白三烯 B4 的释放,从而有助于它们作为抗炎剂的潜力 (Ballesteros 等人,1995 年)。

非线性光学性质

某些 3,4-二甲氧基-4'-氟查耳酮衍生物的非线性光学性质使其适用于各种光学应用。这些性质包括它们形成具有特定特征的晶体、在某些波长下的透明性和蓝色荧光发射的能力。对这些化合物非线性折射率和吸收系数的研究强化了它们在光学限制和其他先进光子学应用中的潜在用途 (Patil 等人,2016 年)。

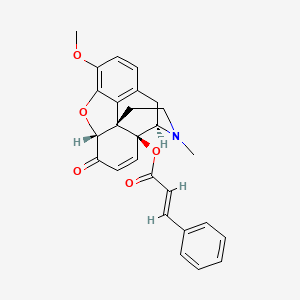

抗凝血特性

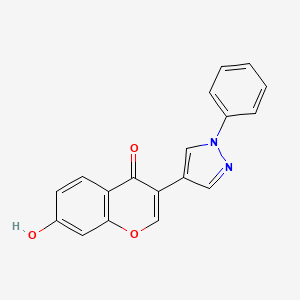

已合成新型抗凝血剂,将 2-羟基查耳酮与 4-羟基香豆素偶联,利用 3,4-二甲氧基-4'-氟查耳酮衍生物作为核心结构。这些化合物显示出作为新型抗凝血剂的潜力,突出了 3,4-二甲氧基-4'-氟查耳酮在药物化学中的多功能性 (Ganguly 等人,2013 年)。

安全和危害

作用机制

Target of Action

The primary target of 3,4-Dimethoxy-4’-Fluorochalcone is inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a multifunctional molecule that plays a crucial role in numerous physiological and pathological processes .

Mode of Action

3,4-Dimethoxy-4’-Fluorochalcone interacts with its target, iNOS, by inhibiting its expression .

Biochemical Pathways

The compound affects the nuclear factor-kappa B (NF-κB) pathway of cellular activation in macrophages . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.

Result of Action

The molecular and cellular effects of 3,4-Dimethoxy-4’-Fluorochalcone’s action include a dose-dependent inhibition of NO production and a reduction of PGE2 levels . In vivo, this compound exhibits an inhibitory behavior correlated with its in vitro results on nitrite and PGE2 accumulation .

Action Environment

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFPOMHEKFNGLA-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28081-14-3 | |

| Record name | NSC125657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

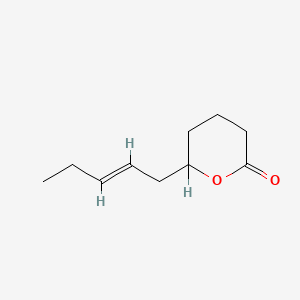

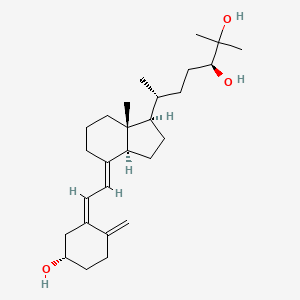

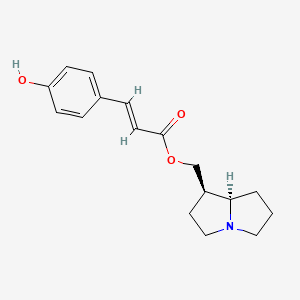

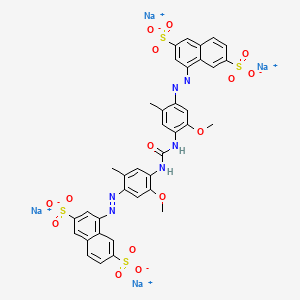

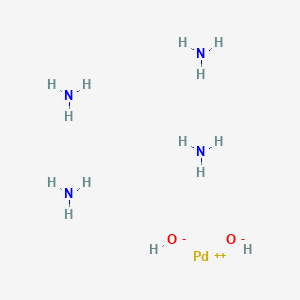

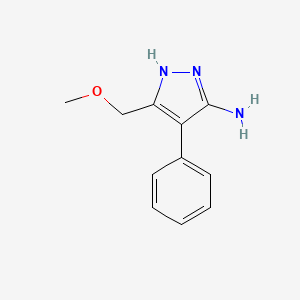

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。